molecular formula C20H24N2O4S B2934436 benzyl (2-oxo-2-(((tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methyl)amino)ethyl)carbamate CAS No. 2319721-31-6

benzyl (2-oxo-2-(((tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methyl)amino)ethyl)carbamate

Cat. No. B2934436
CAS RN: 2319721-31-6
M. Wt: 388.48
InChI Key: WORFJKKYXMXFRY-UHFFFAOYSA-N
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Description

Benzyl (2-oxo-2-(((tetrahydro-2H-pyran-4-yl)(thiophen-2-yl)methyl)amino)ethyl)carbamate is a useful research compound. Its molecular formula is C20H24N2O4S and its molecular weight is 388.48. The purity is usually 95%.
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Scientific Research Applications

Antimitotic Agents and Biological Activity

Research into chiral isomers of related compounds has highlighted their significance in biological systems, demonstrating that specific isomers can exhibit heightened potency in antimitotic activities. These findings are crucial for developing targeted therapies, especially in cancer treatment, where the differentiation in activity between stereoisomers could lead to more effective and less toxic therapeutic options (Temple & Rener, 1992).

Heterocyclic Synthesis

The compound plays a role in the synthesis of heterocyclic structures, which are pivotal in the development of new pharmacological agents. Studies have shown its utility in creating diverse heterocycles, such as pyrazoles, isoxazoles, and pyrimidines, contributing to the broad spectrum of biological activities and potential therapeutic applications these heterocycles embody (Mohareb et al., 2004).

Michael Addition Reactions

The compound is involved in Michael addition reactions, a methodological approach in organic synthesis that enables the construction of complex and diverse molecular architectures. These reactions have been used to synthesize compounds with potential biological activities, illustrating the importance of such chemical transformations in the discovery and development of new drugs (Bakhouch et al., 2015).

Pyrolysis and Gas-Phase Reactions

Studies on gas-phase pyrolysis of related compounds have provided insights into the synthesis of heterocyclic compounds through elimination reactions. This research not only expands the toolkit for heterocyclic synthesis but also contributes to our understanding of reaction mechanisms and kinetics, which are crucial for designing more efficient synthetic routes (Al-Awadi & Elnagdi, 1997).

Antibacterial and Antitumor Agents

The structural frameworks derived from this compound have been explored for their antibacterial and antitumor activities. New analogs and derivatives have been synthesized and tested, showing promising results against various bacterial strains and cancer cell lines. This line of research underscores the potential of such compounds in the development of new therapeutic agents with specific antimicrobial and anticancer properties (Palkar et al., 2017).

properties

IUPAC Name

benzyl N-[2-[[oxan-4-yl(thiophen-2-yl)methyl]amino]-2-oxoethyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O4S/c23-18(13-21-20(24)26-14-15-5-2-1-3-6-15)22-19(17-7-4-12-27-17)16-8-10-25-11-9-16/h1-7,12,16,19H,8-11,13-14H2,(H,21,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WORFJKKYXMXFRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1C(C2=CC=CS2)NC(=O)CNC(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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